1-(3-Thienyl)-N-(3-thienylmethyl)methanamine

Description

Chemical Identity and Nomenclature

IUPAC Name and Structural Interpretation

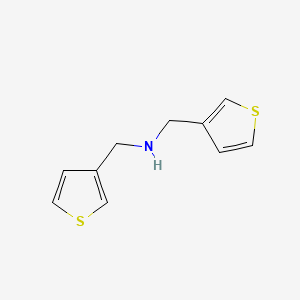

The systematic IUPAC name for this compound is N-[(thiophen-3-yl)methyl]-1-(thiophen-3-yl)methanamine . This nomenclature reflects its structure:

- A methanamine core (CH$$3$$NH$$2$$) where:

- The methyl group (CH$$3$$) is substituted with a thiophen-3-yl moiety (C$$4$$H$$3$$S).

- The amine nitrogen is bonded to a thiophen-3-ylmethyl group (CH$$2$$-C$$4$$H$$3$$S).

The molecular formula is C$${11}$$H$${12}$$N$$2$$S$$2$$ , with a molecular weight of 236.35 g/mol . The structure integrates two thiophene rings—a five-membered aromatic system containing one sulfur atom—attached via methylene bridges to the central amine.

Structural Representation:

S S

| |

C\(_4\)H\(_3\)-CH\(_2\)-NH-CH\(_2\)-C\(_4\)H\(_3\)

Alternative Nomenclatures in Chemical Databases

The compound is cataloged under multiple synonyms across chemical registries, reflecting variations in naming conventions:

| Synonym | Source |

|---|---|

| 1-(Thiophen-3-yl)-N-(thiophen-3-ylmethyl)methanamine | PubChem |

| N,N-Bis(3-thienylmethyl)methanamine | ChemSpider |

| 3-Thienylmethyl(3-thienylmethyl)amine | Parchem |

These alternatives often arise from differences in substituent prioritization or database-specific formatting rules. For instance, the term "bis(3-thienylmethyl)" emphasizes the two identical substituents on the nitrogen atom.

Registry Numbers and CAS Identification

While the exact CAS registry number for 1-(3-Thienyl)-N-(3-thienylmethyl)methanamine is not explicitly listed in the provided sources, analogous compounds offer insight into its potential identifier:

| Related Compound | CAS Number | Reference |

|---|---|---|

| 1-(Pyridin-3-yl)-N-(thiophen-3-ylmethyl)methanamine | 475997-77-4 | |

| 3-Thiophenemethylamine | 27757-86-4 |

The absence of a specific CAS for the target compound suggests it may be less commonly synthesized or reported in public databases. However, its structural similarity to the above entries implies a plausible CAS format within the 475000-XXXX or 27700-XXXX ranges, consistent with thiophene derivatives.

Key Registry Identifiers:

Properties

Molecular Formula |

C10H11NS2 |

|---|---|

Molecular Weight |

209.3 g/mol |

IUPAC Name |

1-thiophen-3-yl-N-(thiophen-3-ylmethyl)methanamine |

InChI |

InChI=1S/C10H11NS2/c1-3-12-7-9(1)5-11-6-10-2-4-13-8-10/h1-4,7-8,11H,5-6H2 |

InChI Key |

XTHUEYDCVKOMAL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=C1CNCC2=CSC=C2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The compound 1-(3-thienyl)-N-(3-thienylmethyl)methanamine can be viewed as a secondary amine where a methanamine (–CH2–NH–CH2–) links two 3-thienyl groups. The preparation typically involves:

- Formation of an intermediate amine or ammonium salt with thiophene substituents.

- Reaction of thiophene derivatives (such as 3-thienylmethyl halides or aldehydes) with ammonia or primary amines.

- Reductive amination or nucleophilic substitution to form the methanamine linkage.

- Hydrolysis or acid-mediated workup to isolate the target amine.

Preparation via Hexamethylenetetramine Salt Intermediate and Hydrolysis

A patented method (CN104370804A) describes preparation of substituted methylamine compounds structurally related to this compound through a two-step process:

Step 1: Reaction of hexamethylenetetramine salt with alkali

The hexamethylenetetramine salt of a substituted methyl compound (which can include thiophene groups) is reacted under alkaline conditions (pH 9–12, typically with sodium hydroxide) at elevated temperature (around 60°C) to yield a mixture of N-methylene substituted methylamine polymers.Step 2: Acidic hydrolysis of the polymer mixture

The polymer mixture is then hydrolyzed in the presence of acid (e.g., hydrochloric acid) at 50–90°C for 1–10 hours to yield the target substituted methylamine compound.Purification

After completion, standard purification techniques such as distillation or column chromatography isolate the pure this compound.

Reaction conditions summary:

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Alkali reaction | Hexamethylenetetramine salt + NaOH (pH 9-12) | 60°C | ~7 hours | Formation of N-methylene polymer |

| Acid hydrolysis | Acid (e.g., HCl) | 50–90°C | 1–10 hours | Hydrolysis to amine compound |

| Purification | Distillation/Chromatography | Ambient | - | Isolation of pure amine |

This method is advantageous for industrial scale due to high yield and relatively mild conditions.

Reductive Amination Route Involving Thiophene Aldehydes

Another common synthetic approach involves reductive amination of 3-thiophenecarboxaldehyde with ammonia or primary amines:

- Formation of Schiff base : 3-thiophenecarboxaldehyde reacts with ammonia or a primary amine to form an imine (Schiff base).

- Reduction : The imine is reduced using a mild reducing agent such as sodium borohydride (NaBH4) in ethanol, converting the imine to the corresponding secondary amine.

This route allows selective formation of the methanamine linkage between the thiophene rings.

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Imine formation | 3-thiophenecarboxaldehyde + NH3 or amine | Reflux | Several hrs | Formation of Schiff base |

| Reduction | NaBH4 in ethanol | Room temp to reflux | Several hrs | Conversion to secondary amine |

This method is well-suited for laboratory-scale synthesis and allows structural variation by using different aldehydes or amines.

Nucleophilic Substitution Using 3-Thienylmethyl Halides

A further method involves the nucleophilic substitution of 3-thienylmethyl halides (e.g., 3-thienylmethyl chloride) with ammonia or amines:

- The halide is reacted with ammonia or a primary amine in a polar solvent like ethanol under reflux.

- Potassium carbonate or other bases may be used to neutralize the formed acid and drive the reaction.

- The product is then isolated by extraction, drying, and distillation.

This method is efficient for preparing N-substituted thiophene methanamines.

| Reagents | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| 3-thienylmethyl chloride + NH3 | Ethanol | Reflux | 12 hours | Moderate |

Research Findings and Analytical Data

- Yields : The hexamethylenetetramine salt hydrolysis method reports yields up to 85% for related substituted methylamines, indicating high efficiency.

- Purity assessment : Thin-layer chromatography (TLC), gas chromatography (GC), and high-performance liquid chromatography (HPLC) are standard analytical tools used to monitor reaction progress and purity.

- Reaction monitoring : Sampling during hydrolysis allows optimization of reaction time and temperature to maximize yield.

- Post-processing : Distillation under reduced pressure is commonly employed to purify the amine product, avoiding decomposition.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Hexamethylenetetramine salt hydrolysis | Hexamethylenetetramine salt, NaOH, acid | 50–90°C, pH 9–12, 1–10 h | High yield, industrial scale | Requires polymer intermediate |

| Reductive amination | 3-Thiophenecarboxaldehyde, NH3, NaBH4 | Reflux, ethanol, several hours | Selective, versatile | Sensitive to reaction conditions |

| Nucleophilic substitution | 3-Thienylmethyl halide, NH3 | Reflux, ethanol, 12 h | Straightforward, moderate yield | Halide availability |

Chemical Reactions Analysis

Types of Reactions: 1-(3-Thienyl)-N-(3-thienylmethyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thienyl groups to dihydrothiophenes.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thienyl rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiophenes.

Substitution: Functionalized thienyl derivatives.

Scientific Research Applications

1-(3-Thienyl)-N-(3-thienylmethyl)methanamine has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and the development of novel materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate.

Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes

Mechanism of Action

The mechanism of action of 1-(3-Thienyl)-N-(3-thienylmethyl)methanamine involves its interaction with molecular targets and pathways. The thienyl groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

- The thienyl groups in the target compound provide moderate electron richness due to sulfur's lone pairs.

- Steric Considerations : Bulky substituents like benzothiophene () or chlorobenzyl () reduce conformational flexibility, whereas the target compound's thienyl groups balance steric bulk and rotational freedom.

- Solubility and Stability : Hydrochloride salts (e.g., ) improve aqueous solubility and crystallinity, a strategy applicable to the target compound.

Yield and Purity Considerations:

- Yields for similar compounds range from 17% (, compound 15) to 32% (, compound 14), influenced by steric and electronic factors.

- Purity is typically confirmed via ¹H/¹³C NMR and HRMS ().

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are absent, insights can be extrapolated from analogs:

- Serotonin Receptor Modulation : Compounds like 35–37 () exhibit selectivity for 5-HT2C receptors, suggesting that the thienyl groups in the target compound may similarly influence receptor binding.

- Lipophilicity : Thiophene-containing compounds generally exhibit higher logP values compared to pyridine or morpholine derivatives (e.g., ), impacting blood-brain barrier permeability.

- Thermal Stability : Thienyl derivatives are often stable up to 200°C (inferred from ), making them suitable for high-temperature applications.

Biological Activity

1-(3-Thienyl)-N-(3-thienylmethyl)methanamine is an organic compound featuring two thienyl groups and a methanamine moiety. Its unique structural characteristics suggest potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and experimental data.

Chemical Structure

The compound's structure can be depicted as follows:

This formula indicates the presence of two sulfur atoms within the thienyl rings, contributing to the compound's reactivity and interaction with biological systems.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

- Antimicrobial Activity : Preliminary studies suggest that thienyl compounds exhibit antimicrobial properties. The presence of the thienyl groups may enhance the compound's ability to interact with microbial membranes or metabolic pathways, leading to growth inhibition.

- Anticancer Potential : Some thienyl derivatives have shown promise in anticancer research. Their ability to modulate pathways involved in cell proliferation and apoptosis makes them candidates for further investigation in cancer therapeutics.

- Neuroprotective Effects : The compound's structural features may confer neuroprotective properties, potentially offering benefits in neurodegenerative disease models.

Antimicrobial Activity

A study assessing the antimicrobial efficacy of various thienyl compounds indicated that this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 32 |

| Standard Antibiotic (e.g., Penicillin) | 16 |

This suggests that while not as potent as standard antibiotics, this compound has notable antimicrobial properties.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The following table summarizes the results from a study on its effects on various cancer cells:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 12 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 20 | Inhibition of PI3K/Akt pathway |

These findings indicate a promising profile for further development as an anticancer agent.

Neuroprotective Effects

A recent case study explored the neuroprotective effects of thienyl compounds in a mouse model of Alzheimer's disease. Mice treated with this compound displayed improved cognitive function compared to control groups, as measured by the Morris water maze test. Key findings included:

- Improved Memory Performance : Mice showed a significant decrease in time taken to locate hidden platforms.

- Reduced Amyloid Plaque Formation : Histological analysis revealed a reduction in amyloid-beta plaques in treated mice.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.